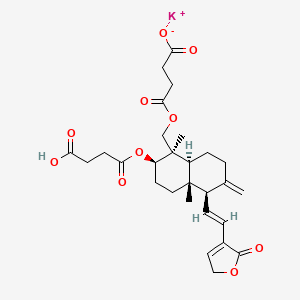

Kalii Dehydrographolidi Succinas

Descripción

Propiedades

IUPAC Name |

potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;/t19-,20+,21-,27+,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSFASHREXZFDB-IPPKWHAOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35KO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-99-1 | |

| Record name | 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076958991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

"mechanism of action of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"

An In-depth Technical Guide on the Mechanism of Action of 14-Deoxy-11,12-didehydroandrographolide and its Potential Disuccinate Derivatives

Disclaimer: This technical guide focuses primarily on the established mechanism of action of 14-Deoxy-11,12-didehydroandrographolide (deAND), a major bioactive diterpenoid from Andrographis paniculata. Direct research on the 3,19-disuccinate derivative of deAND is limited. The information presented herein on the parent compound provides a foundational understanding that may be cautiously extrapolated to its derivatives. It is important to note that the addition of disuccinate moieties at the C-3 and C-19 positions could alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Introduction

14-Deoxy-11,12-didehydroandrographolide, also known as deAND, is a significant bioactive compound isolated from the medicinal plant Andrographis paniculata. It belongs to the class of diterpenoid lactones and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1] The succinate derivatives of andrographolide and its analogues are synthesized to enhance solubility and potentially modulate biological activity. This guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of deAND, which serves as a basis for understanding the potential action of its 3,19-disuccinate derivative.

Core Mechanisms of Action

The multifaceted pharmacological effects of 14-Deoxy-11,12-didehydroandrographolide stem from its ability to modulate key signaling pathways involved in inflammation, viral replication, cell survival, and oxidative stress.

Anti-inflammatory Activity

A primary mechanism of deAND is the potent inhibition of inflammatory pathways. This is achieved through the modulation of several key signaling cascades:

-

NF-κB Signaling Pathway: deAND has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2] It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3]

-

NLRP3 Inflammasome: deAND treatment has been found to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][4] This multi-protein complex is crucial for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, deAND can mitigate inflammatory responses in conditions like steatohepatitis.[1][4]

-

Nrf2 Antioxidant Pathway: deAND upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway by deAND enhances the cellular antioxidant defense mechanisms, thereby reducing oxidative stress-induced inflammation and tissue damage.[1]

Antiviral Activity

deAND exhibits significant antiviral properties against a range of viruses, including influenza A virus (H5N1) and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[5][6] Its antiviral mechanisms are multifaceted:

-

Inhibition of Viral Replication: deAND can interfere with the viral replication cycle. For instance, in H5N1-infected cells, it has been shown to inhibit the nuclear export of viral ribonucleoprotein (RNP) complexes, a critical step for the assembly of new virions.

-

Modulation of Host Immune Response: By suppressing pro-inflammatory cytokine production (cytokine storm) induced by viral infections, deAND helps to mitigate virus-induced immunopathology.[3]

-

Induction of Antiviral Factors: Some andrographolide derivatives have been shown to upregulate the expression of host antiviral factors.[3]

Anticancer Activity

deAND has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. The primary mechanisms include:

-

Induction of Apoptosis: deAND can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[6] Activation of caspases, particularly caspase-3 and caspase-9, is a key feature of deAND-induced apoptosis.[6]

-

ER Stress-Mediated Autophagy: In some cancer cell lines, deAND induces endoplasmic reticulum (ER) stress, leading to autophagy-mediated cell death.

Hepatoprotective Effects

deAND has shown protective effects against liver injury, particularly in the context of non-alcoholic steatohepatitis (NASH). Its hepatoprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 pathway.[1][4]

Quantitative Data

The following table summarizes key quantitative data related to the biological activities of 14-Deoxy-11,12-didehydroandrographolide (deAND).

| Parameter | Cell Line/Model | Value | Biological Activity | Reference |

| IC50 | U937 (human leukemic) | 13 µM | Cytotoxicity | [7] |

| EC50 | Anti-HIV activity | 56.8 µg/mL | Antiviral | [8] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 14-Deoxy-11,12-didehydroandrographolide.

Caption: Inhibition of the NF-κB signaling pathway by deAND.

Caption: Modulation of Nrf2 and NLRP3 pathways by deAND.

Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in the study of 14-Deoxy-11,12-didehydroandrographolide and its derivatives.

Cell Viability Assay (MTT Assay)

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., deAND) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse cells treated with the test compound and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p65, IκBα, Nrf2, NLRP3, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

-

Protocol for Quantification of deAND:

-

Prepare a standard stock solution of purified deAND in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Extract deAND from the plant material or biological sample using an appropriate solvent.

-

Filter the extracts and standard solutions through a 0.45 µm filter.

-

Inject the samples and standards into the HPLC system.

-

Use a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water.

-

Detect the compound using a UV detector at a specific wavelength (e.g., 254 nm).

-

Quantify the amount of deAND in the samples by comparing the peak area with the calibration curve.

-

Conclusion

14-Deoxy-11,12-didehydroandrographolide is a promising natural product with a well-documented, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, viral infection, and cancer underscores its therapeutic potential. While direct evidence for the specific mechanism of action of its 3,19-disuccinate derivative is currently lacking, the extensive research on the parent compound provides a strong foundation for future investigations. The addition of succinate groups may enhance the solubility and bioavailability of deAND, potentially leading to improved therapeutic efficacy. However, further studies are imperative to elucidate the precise pharmacological profile of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and to validate its therapeutic applications.

References

- 1. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

"pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"

An In-Depth Technical Guide on the Pharmacological Properties of 14-Deoxy-11,12-didehydroandrographolide and its Potential as a 3,19-Disuccinate Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides a comprehensive overview of the pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide (deAND), a significant bioactive diterpenoid lactone isolated from Andrographis paniculata. Due to a paucity of direct research on its 3,19-disuccinate derivative, this guide focuses on the extensively studied parent compound, with a concluding section on the theoretical synthesis and potential pharmacological profile of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.

Introduction to 14-Deoxy-11,12-didehydroandrographolide (deAND)

14-Deoxy-11,12-didehydroandrographolide is a labdane diterpenoid and a major bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1][2] Structurally, it is an analogue of andrographolide, the most abundant diterpenoid in the plant.[3] DeAND itself has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[2][4] Its chemical structure features hydroxyl groups at the C-3 and C-19 positions, which are amenable to chemical modification to produce derivatives with potentially enhanced properties.[2][5]

Pharmacological Properties of deAND

The pharmacological activities of deAND are diverse, with substantial evidence supporting its therapeutic potential in various disease models.

Anti-inflammatory and Immunomodulatory Activity

DeAND has demonstrated potent anti-inflammatory effects, which are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[6] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

In a mouse model of allergic asthma, deAND was shown to reduce inflammatory cell recruitment, levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid, and serum IgE levels.[6] It also attenuated airway hyper-responsiveness and mucus hypersecretion.[6] These effects are mediated through the inhibition of NF-κB activation.[6]

Anticancer Activity

DeAND exhibits cytotoxic activity against a range of cancer cell lines.[5][7] Its anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.

One study reported that deAND was more potent than andrographolide against human promonocytic leukemia (THP-1) cells.[7] The cytotoxicity was found to be dependent on the intracellular glutathione (GSH) levels, suggesting a redox-mediated mechanism of cell death.[7] In another study on leukemic cells, deAND induced robust apoptosis mediated by the activation of caspase-3 and caspase-9.[8] Furthermore, synthetic analogues of deAND have shown potent cytotoxicity against cholangiocarcinoma cell lines.[5][9]

Hepatoprotective Effects

DeAND has been shown to ameliorate steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet.[4][10] Its hepatoprotective effects are associated with its antioxidant and anti-inflammatory properties.[4] Treatment with deAND reduced hepatic cholesterol accumulation, suppressed the expression of pro-inflammatory markers like TNF-α, and inhibited apoptosis.[4][10] It also enhanced the antioxidant capacity of the liver by upregulating the Nrf2 signaling pathway.[4]

Anti-Biofilm Activity

DeAND has demonstrated the ability to inhibit biofilm formation by Pseudomonas aeruginosa.[11][12] This activity is significant in the context of antibiotic resistance, as biofilm formation is a key virulence factor for many pathogenic bacteria. DeAND was found to act synergistically with antibiotics like azithromycin and gentamicin to inhibit biofilm production.[11]

Quantitative Data on the Biological Activities of deAND

The following tables summarize the quantitative data from various in vitro and in vivo studies on deAND.

Table 1: In Vitro Cytotoxicity of deAND against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |

| KKU-M213 | Cholangiocarcinoma | 3.08 (Analogue 5b) | [5][9] |

| KKU-100 | Cholangiocarcinoma | 3.27 (Analogue 5b) | [5][9] |

| U937 | Leukemia | 13 | [8] |

| THP-1 | Promonocytic Leukemia | Low µM range | [7] |

| Jurkat | Leukemia | Low µM range | [7] |

Table 2: In Vivo Anti-inflammatory Effects of deAND in a Mouse Asthma Model

| Parameter | Effect of deAND Treatment | Reference |

| Inflammatory Cell Recruitment | Reduced | [6] |

| IL-4, IL-5, IL-13 Levels | Reduced | [6] |

| Serum IgE Levels | Reduced | [6] |

| Airway Hyper-responsiveness | Attenuated | [6] |

| Mucus Hypersecretion | Attenuated | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on methodologies described for assessing the antiproliferative effects of deAND and its analogues.[7][8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of deAND or its derivatives dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Mouse Model of Allergic Asthma

This protocol is a generalized representation of the methodology used to evaluate the anti-inflammatory effects of deAND in vivo.[6]

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).

-

Challenge: From a later date (e.g., day 21 to day 23), the mice are challenged with aerosolized OVA for a set duration each day.

-

Compound Administration: DeAND is administered to the mice (e.g., orally or intraperitoneally) at various doses for a specified period during the sensitization and/or challenge phase.

-

Assessment of Airway Hyper-responsiveness: 24 hours after the final challenge, airway hyper-responsiveness to methacholine is measured using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Following the assessment of airway hyper-responsiveness, BAL is performed to collect fluid for total and differential inflammatory cell counts and cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

-

Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.

-

Serum IgE Measurement: Blood is collected, and serum levels of OVA-specific IgE are measured by ELISA.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by deAND

Hypothetical Experimental Workflow for Evaluating 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate: A Prospective Derivative

While direct experimental data on 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not available in the current literature, its potential can be inferred from studies on related compounds. Succinate esters of andrographolide have been synthesized and are used clinically, often to improve water solubility and bioavailability, allowing for parenteral administration.[13][14]

Potential Synthesis

The synthesis of the 3,19-disuccinate derivative would likely involve the esterification of the hydroxyl groups at the C-3 and C-19 positions of deAND with succinic anhydride. The reaction would likely be carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. A generalized synthetic scheme is as follows:

14-Deoxy-11,12-didehydroandrographolide + 2 equivalents of Succinic Anhydride --(Base)--> 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

Predicted Pharmacological Profile

-

Improved Physicochemical Properties: The addition of two succinate moieties would significantly increase the polarity and water solubility of the parent deAND molecule. This could make it more suitable for formulation as an injectable drug.

-

Prodrug Potential: The disuccinate ester could act as a prodrug of deAND, being hydrolyzed in vivo by esterases to release the active parent compound. This could potentially alter the pharmacokinetic profile, leading to sustained release and a longer duration of action.

-

Retained or Enhanced Biological Activity: It is hypothesized that the 3,19-disuccinate derivative would retain the anti-inflammatory and anticancer activities of deAND, as the core pharmacophore responsible for these activities would be released upon hydrolysis. The improved bioavailability could potentially lead to enhanced efficacy in vivo.

Further research is warranted to synthesize and evaluate the pharmacological properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate to confirm these hypotheses.

Conclusion

14-Deoxy-11,12-didehydroandrographolide is a promising natural product with a well-documented portfolio of pharmacological activities, particularly in the areas of inflammation and cancer. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB. The potential to create derivatives like the 3,19-disuccinate ester offers an exciting avenue for future drug development, with the prospect of improving its drug-like properties and therapeutic efficacy. This whitepaper provides a foundation for researchers and drug development professionals to further explore the potential of deAND and its derivatives as novel therapeutic agents.

References

- 1. Andrographolide and its derivatives: Current achievements and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 6. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antithrombosis effect of dehydroandrographolide succinate: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

"chemical structure and properties of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. This semisynthetic derivative of andrographolide, a major bioactive component of Andrographis paniculata, has garnered significant interest for its therapeutic potential, particularly in its salt forms such as the potassium or potassium sodium salt. This document consolidates available data on its physicochemical characteristics, pharmacological properties, and underlying mechanisms of action.

Chemical Structure and Physicochemical Properties

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is synthesized from andrographolide through a process of esterification, dehydration, and salt formation. The addition of succinate groups at the C-3 and C-19 positions enhances the water solubility of the parent compound, a significant advantage for pharmaceutical formulations. The potassium salt of this compound is commonly referred to as Potassium Dehydroandrographolide Succinate (PDS).

Below is the chemical structure of the parent compound, 14-Deoxy-11,12-didehydroandrographolide. The disuccinate derivative is formed by the esterification of the hydroxyl groups at positions 3 and 19 with succinic acid.

Table 1: Physicochemical Properties of 14-Deoxy-11,12-didehydroandrographolide and its Disuccinate Salt

| Property | 14-Deoxy-11,12-didehydroandrographolide | 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Potassium Sodium Salt |

| Molecular Formula | C₂₀H₂₈O₄ | C₂₈H₃₄KNaO₁₀[1][2] |

| Molecular Weight | 332.43 g/mol | 592.65 g/mol [3] |

| Appearance | Crystalline solid | White to yellowish crystalline powder[4] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (2 mg/ml), and DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml). | Soluble in organic solvents such as methanol, ethanol, and DMSO.[4] |

| CAS Number | 42895-58-9 | 76958-99-1 (for the disuccinate)[4] |

Pharmacological Properties and Biological Activities

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, particularly in its salt form (PDS), exhibits a range of biological activities, including antiviral and anti-inflammatory effects.

Antiviral Activity

PDS has demonstrated significant antiviral activity against various viral strains. Notably, it has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

Table 2: In Vitro Antiviral Activity of Potassium Dehydroandrographolide Succinate (PDS) against PRRSV [5]

| Virus Strain | Cell Line | EC₅₀ (µmol/L) | CC₅₀ (µmol/L) | Selectivity Index (SI) |

| GD-HD | Marc-145 | 57.15 | 29,409 | >514 |

| XH-GD | Marc-145 | 85.41 | 29,409 | >344 |

| NADC30-like | Marc-145 | 68.23 | 29,409 | >431 |

Anti-inflammatory Activity

The anti-inflammatory properties of andrographolide and its derivatives are well-documented. These effects are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. PDS has been shown to suppress NF-κB activation induced by viral infections.[5]

Mechanism of Action

The biological effects of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate are mediated through multiple cellular pathways. The primary mechanisms include the modulation of inflammatory and metabolic signaling cascades.

Inhibition of NF-κB Signaling Pathway

PDS has been shown to suppress the activation of NF-κB in response to viral infection. This inhibition is a key component of its anti-inflammatory and antiviral activity. By preventing the activation of NF-κB, PDS can reduce the expression of pro-inflammatory cytokines and other mediators that contribute to inflammation and viral pathogenesis.[5]

Modulation of Oxidative Stress

Viral infections can induce oxidative stress, which contributes to cellular damage and inflammation. PDS has been observed to suppress the oxidative stress induced by PRRSV infection in Marc-145 cells.[5]

Experimental Protocols

Synthesis of Potassium Dehydroandrographolide Succinate (PDS)

A general method for the preparation of PDS involves a multi-step chemical synthesis starting from andrographolide.

A reported method for the synthesis includes the following steps:

-

Esterification: Andrographolide is reacted with succinic anhydride in the presence of a catalyst in a non-pyridine solvent under reflux to form the disuccinic acid half ester.[6]

-

Dehydration: The intermediate undergoes a dehydration reaction.

-

Salification: The resulting product is then reacted with a potassium salt, such as potassium hydroxide, to form the final potassium dehydroandrographolide succinate.[6]

In Vitro Antiviral Assay (Porcine Reproductive and Respiratory Syndrome Virus - PRRSV)

The antiviral activity of PDS against PRRSV can be evaluated using an indirect immunofluorescence assay (IFA) in Marc-145 cells.[5]

-

Cell Culture: Marc-145 cells are cultured in 96-well plates.

-

Viral Infection: Cells are infected with PRRSV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Following viral adsorption, the cells are treated with various concentrations of PDS.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours).

-

Immunofluorescence Staining: The cells are fixed and stained with a primary antibody specific for a viral protein (e.g., PRRSV N protein) and a fluorescently labeled secondary antibody.

-

Data Analysis: The percentage of infected cells is determined by fluorescence microscopy, and the EC₅₀ value is calculated.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of PDS is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Seeding: Marc-145 cells are seeded in 96-well plates.

-

Compound Exposure: The cells are exposed to a range of concentrations of PDS.

-

Incubation: The plates are incubated for a specified duration.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated, and the CC₅₀ value is determined.

Conclusion

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, particularly as its potassium salt, is a promising therapeutic agent with demonstrated antiviral and anti-inflammatory properties. Its enhanced water solubility over the parent compound, andrographolide, makes it a more viable candidate for pharmaceutical development. The primary mechanism of action appears to involve the inhibition of the NF-κB signaling pathway and the mitigation of oxidative stress. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized formulations for clinical applications.

References

- 1. Buy Potassium sodium dehydroandrographolide succinate | 863319-40-8 [smolecule.com]

- 2. Potassium sodium dehydroandrographolide succinate | C28H34KNaO10 | CID 72941925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dehydroandrographolide succinate potassium sodium salt | TargetMol [targetmol.com]

- 4. 14-deoxy-11,12-didehydroandrographolide 3,19-disuccinate | 76958-99-1 [chemicalbook.com]

- 5. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102617527A - Method for preparing potassium dehydroandrographolide succinate or potassium sodium dehydroandroan drographolide succinate - Google Patents [patents.google.com]

In Vitro Activity of 14-Deoxy-11,12-didehydroandrographolide and its Succinate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro biological activities of 14-Deoxy-11,12-didehydroandrographolide (DDAG) and its succinate derivatives. DDAG, a major diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular signaling pathways to support ongoing research and development efforts.

Anti-inflammatory Activity of Succinate Derivatives

While specific data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is not extensively available in the public domain, research on succinate derivatives of DDAG has demonstrated notable anti-inflammatory potential. A study involving the synthesis and screening of various succinate derivatives identified a particularly potent compound, designated as "compound 5".

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory activity of a lead succinate derivative of DDAG ("compound 5") against key inflammatory mediators. For context, the activity of the parent compound, andrographolide, is also included.

| Compound | Target | Assay | Cell Line | IC₅₀ (μM) | Reference |

| DDAG Succinate Derivative (Cmpd 5) | Nitric Oxide (NO) | Griess Assay | Not Specified | 8.6 | [1] |

| Andrographolide | Nitric Oxide (NO) | Griess Assay | Not Specified | 12.2 | [1] |

Note: The exact structure of "compound 5" as the 3,19-disuccinate has not been confirmed from the available literature.

The study also highlighted that this lead compound was evaluated for its inhibitory effects on the pro-inflammatory cytokines TNF-α and IL-6.[1]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of the DDAG succinate derivatives was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Viability Assay: Prior to evaluating anti-inflammatory activity, the cytotoxicity of the compounds is determined using a cell viability assay, such as the MTT assay, to ensure that the observed inhibition of NO is not due to cell death. Synthesized compounds were shown to maintain over 90% cell viability at a concentration of 10 μM.[1]

-

NO Inhibition Assay:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds (DDAG succinate derivatives) for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

-

After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

-

In Vitro Activities of the Parent Compound: 14-Deoxy-11,12-didehydroandrographolide (DDAG)

The parent compound, DDAG, has been extensively studied for its various in vitro activities, providing a foundational understanding of the potential of its derivatives.

Antiviral Activity

DDAG has demonstrated potent antiviral activity against a range of viruses, particularly influenza A virus strains.

| Virus Strain | Cell Line | Assay | IC₅₀ (μg/mL) | Reference |

| Influenza A/chicken/Hubei/327/2004 (H5N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |

| Influenza A/duck/Hubei/XN/2007 (H5N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |

| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |

| Influenza A/NanChang/08/2010 (H1N1) | MDCK | Plaque Reduction Assay | Not Specified | [2] |

| Influenza A/HuNan/01/2014 (H3N2) | MDCK | Plaque Reduction Assay | Not Specified | [2] |

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.

-

Virus Infection: The cell monolayers are washed with PBS and then infected with the influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with agar containing various concentrations of DDAG.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until viral plaques are visible.

-

Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted.

-

IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of DDAG that reduces the number of viral plaques by 50% compared to the untreated virus control.

DDAG is reported to exert its anti-influenza activity by inhibiting the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes.[2] This mechanism disrupts the viral life cycle by preventing the assembly of new virions.

Caption: DDAG's antiviral mechanism against influenza virus.

Anticancer Activity

DDAG has shown cytotoxic effects against various cancer cell lines, with a notable potency against leukemia cells.

| Cell Line | Cancer Type | Assay | IC₅₀ (μM) | Reference |

| U937 | Histiocytic Lymphoma | MTT Assay | 13 | [3] |

| THP-1 | Acute Monocytic Leukemia | MTT Assay | Low IC₅₀ | [4] |

| Jurkat | Acute T-cell Leukemia | MTT Assay | Low IC₅₀ | [4] |

Note: The paper reporting the IC₅₀ value for U937 cells has been retracted.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach (for adherent cells) or stabilize for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of DDAG for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Calculation: The IC₅₀ value, representing the concentration of DDAG that inhibits cell growth by 50%, is calculated from the dose-response curve.

The anticancer activity of DDAG is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. In leukemic cells, this is mediated through the activation of caspase-3 and caspase-9.[3] Additionally, DDAG can induce a redox-mediated cell death in THP-1 cells, associated with a decrease in intracellular glutathione (GSH) levels.[4]

Caption: Anticancer mechanisms of DDAG.

Anti-biofilm Activity

DDAG has also been shown to inhibit biofilm formation by the pathogenic bacterium Pseudomonas aeruginosa.

| Bacterium | Treatment | Concentration | Biofilm Inhibition | Reference |

| Pseudomonas aeruginosa | DDAG (0.1 mM) + Azithromycin (6 µg/mL) | Sub-MIC | 92% | [3] |

| Pseudomonas aeruginosa | DDAG (0.1 mM) + Gentamicin (4 µg/mL) | Sub-MIC | 92% | [3] |

-

Bacterial Culture: P. aeruginosa is grown in a suitable broth medium.

-

Biofilm Formation: The bacterial culture is diluted and added to the wells of a 96-well microtiter plate. Test compounds (DDAG alone or in combination with antibiotics) are added at various concentrations. The plate is incubated statically for 24-48 hours to allow for biofilm formation.

-

Washing: The planktonic (free-floating) bacteria are removed by washing the wells with PBS.

-

Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

-

Destaining: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

DDAG is suggested to inhibit biofilm development by interfering with the quorum sensing (QS) pathway in P. aeruginosa.[3] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it is crucial for biofilm formation and virulence.

Caption: Anti-biofilm mechanism of DDAG.

Conclusion

The available data indicates that succinate derivatives of 14-Deoxy-11,12-didehydroandrographolide are promising candidates for further investigation as anti-inflammatory agents. The parent compound, DDAG, exhibits a broad spectrum of in vitro activities, including antiviral, anticancer, and anti-biofilm effects, through various mechanisms of action. This technical guide provides a foundational repository of quantitative data and experimental protocols to aid researchers in the continued exploration and development of this class of compounds. Further studies are warranted to elucidate the specific activities and mechanisms of the 3,19-disuccinate derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 14-Deoxy-11,12-dehydroandrographolide exerts anti-influenza A virus activity and inhibits replication of H5N1 virus by restraining nuclear export of viral ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of 14-Deoxy-11,12-didehydroandrographolide

An Important Note on Nomenclature: This document focuses on the biological activities of 14-deoxy-11,12-didehydroandrographolide , a diterpenoid from Andrographis paniculata. For clarity, this compound will be referred to as deAND throughout this guide. The user's initial query also mentioned "14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate". It is important to note that the 3,19-disuccinate is a succinate ester derivative of deAND, likely developed to enhance solubility or bioavailability. The biological activities of this ester are presumed to be mediated by the parent compound, deAND, following in vivo hydrolysis. The data presented herein pertains to deAND.

Introduction

14-Deoxy-11,12-didehydroandrographolide (deAND) is a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine systems for treating a variety of ailments. Modern scientific investigation has identified deAND as a pleiotropic molecule with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the known biological targets of deAND, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data regarding the cytotoxic and anti-proliferative effects of deAND on various cancer cell lines.

Table 1: Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide (deAND) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |

| U937 | Histiocytic Lymphoma | MTT | IC50 | 13 | [1] |

| THP-1 | Acute Monocytic Leukemia | MTT | IC50 | Low (not specified) | [2] |

| Jurkat | Acute T-cell Leukemia | MTT | IC50 | Low (not specified) | [2] |

| KKU-M213 | Cholangiocarcinoma | SRB | ED50 | >50 | [3] |

| KKU-100 | Cholangiocarcinoma | SRB | ED50 | >50 | [3] |

| HuCC-A1 | Cholangiocarcinoma | SRB | ED50 | >50 | [3] |

| P-388 | Murine Leukemia | SRB | ED50 | 35.01 ± 0.28 | [3] |

| KB | Human Epidermoid Carcinoma | SRB | ED50 | 5.07 ± 0.03 | [3] |

| HT-29 | Colorectal Adenocarcinoma | SRB | ED50 | 28.55 ± 0.43 | [3] |

| MCF-7 | Breast Adenocarcinoma | SRB | ED50 | 18.67 ± 0.89 | [3] |

| LU-1 | Lung Carcinoma | SRB | ED50 | 28.15 ± 1.45 | [3] |

| ASK | Rat Cholangiocarcinoma | SRB | ED50 | >50 | [3] |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the dose of a drug that produces 50% of its maximum response or effect.

Key Biological Targets and Signaling Pathways

deAND exerts its diverse pharmacological effects by modulating several key signaling pathways. The following sections detail these interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. deAND has been identified as a potent inhibitor of NF-κB activation.[4]

Mechanism of Action: deAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate gene transcription. By preventing the nuclear translocation of p65, deAND effectively halts this inflammatory cascade.

Figure 1: Inhibition of NF-κB p65 nuclear translocation by deAND.

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. Studies on andrographolide, a structurally similar compound, suggest that deAND may activate the Nrf2 pathway by interacting with Keap1.[6]

Mechanism of Action: While the direct binding of deAND to Keap1 has not been definitively demonstrated, evidence from related compounds suggests that it may covalently modify specific cysteine residues on Keap1. This modification would lead to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to accumulate in the nucleus and initiate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of natural compounds as activators of the keap1-nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Derivatives of 14-Deoxy-11,12-didehydroandrographolide and Their Biological Activities

Introduction

14-Deoxy-11,12-didehydroandrographolide (DDA), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] As a derivative of andrographolide, DDA serves as a versatile scaffold for the synthesis of novel analogues with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of various DDA derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Cytotoxic Activity of DDA Derivatives

A significant body of research has focused on the development of DDA analogues as potential anticancer agents.[2][3] Various modifications to the DDA core structure have been explored to enhance its cytotoxic effects against a range of cancer cell lines.

Structure-Activity Relationship Studies

The primary sites for chemical modification on the DDA molecule are the hydroxyl groups at positions C-3 and C-19, and the exocyclic double bond at C-8(17).[2] Studies have shown that the introduction of silyl ether or triphenylmethyl ether groups at the C-19 position can lead to a significant increase in cytotoxicity.[3] Furthermore, epoxidation of the exocyclic double bond has been found to yield potent cytotoxic analogues.[3]

Quantitative Cytotoxicity Data

The cytotoxic activity of DDA derivatives is typically evaluated using assays such as the Sulforhodamine B (SRB) assay, which measures cell density by quantifying cellular protein content.[4] The results are often expressed as the ED50 value, which represents the drug concentration required to cause a 50% inhibition of cell growth. A selection of DDA derivatives and their reported cytotoxic activities against various cancer cell lines are summarized in the tables below.

Table 1: Cytotoxic Activity (ED50, µM) of Silyl Ether and Triphenylmethyl Ether Derivatives of DDA [3]

| Compound | R1 | R2 | P-388 | KB | HT-29 | MCF-7 | A-549 | ASK | KKU-M213 | HuCC-A1 | K-100 | HEK-293 |

| 2 | H | H | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 3a | H | TIPS | 10.13±0.25 | 11.51±0.11 | 14.08±0.09 | 15.63±0.17 | 11.24±0.05 | 12.31±0.08 | 13.84±0.12 | 14.17±0.15 | 12.96±0.13 | 18.45±0.11 |

| 3b | H | TBDPS | 9.87±0.19 | 10.24±0.13 | 12.87±0.11 | 14.98±0.15 | 10.87±0.09 | 11.98±0.12 | 12.99±0.14 | 13.87±0.16 | 11.87±0.14 | 17.98±0.13 |

| 3c | H | TBS | 11.23±0.15 | 12.87±0.11 | 15.21±0.13 | 16.23±0.18 | 12.11±0.08 | 13.21±0.11 | 14.11±0.13 | 15.23±0.17 | 13.11±0.15 | 19.11±0.12 |

| 3d | H | Tr | 8.98±0.21 | 9.87±0.15 | 11.98±0.12 | 13.87±0.16 | 9.98±0.11 | 10.98±0.14 | 11.98±0.15 | 12.87±0.18 | 10.87±0.16 | 16.87±0.14 |

| 4c | TBS | TBS | 13.11±0.12 | 14.11±0.14 | 16.11±0.15 | 17.11±0.19 | 14.11±0.10 | 15.11±0.13 | 15.11±0.16 | 16.11±0.18 | 14.11±0.17 | 20.11±0.14 |

Table 2: Cytotoxic Activity (ED50, µM) of Epoxide Derivatives of DDA [3][5]

| Compound | R1 | R2 | P-388 | KB | HT-29 | MCF-7 | A-549 | ASK | KKU-M213 | HuCC-A1 | K-100 | HEK-293 |

| 5a | H | TIPS | 4.12±0.11 | 4.98±0.13 | 5.12±0.15 | 6.12±0.17 | 4.98±0.09 | 5.12±0.11 | 3.37±0.08 | 4.12±0.12 | 2.93±0.07 | 8.12±0.11 |

| 5b | H | TBDPS | 3.98±0.13 | 4.12±0.15 | 4.98±0.17 | 5.98±0.19 | 4.12±0.11 | 4.98±0.13 | 3.08±0.09 | 3.98±0.14 | 3.27±0.08 | 7.98±0.13 |

| 5d | H | Tr | 4.56±0.12 | 5.12±0.14 | 5.98±0.16 | 6.98±0.18 | 5.12±0.10 | 5.98±0.12 | 4.12±0.10 | 4.98±0.13 | 4.12±0.09 | 8.98±0.12 |

| Ellipticine | - | - | 4.58±0.01 | 4.98±0.02 | 5.14±0.01 | 5.32±0.02 | 4.89±0.01 | 5.01±0.02 | 4.87±0.01 | 4.92±0.01 | 4.76±0.01 | - |

Anti-inflammatory Activity of DDA Derivatives

DDA and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Mechanism of Action: NF-κB Pathway Inhibition

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. DDA derivatives have been shown to inhibit NF-κB activation by preventing the binding of NF-κB to its target DNA sequences.[6] Some andrographolide derivatives have also been found to suppress p65 phosphorylation, a critical step in NF-κB activation, through the JNK-Akt signaling cascade.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mahidol IR [repository.li.mahidol.ac.th]

- 6. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic and Biological Insights into 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, a derivative of a bioactive diterpenoid lactone from Andrographis paniculata. Due to the limited availability of direct experimental data for this specific disuccinate derivative, this document presents a combination of reported data for the parent compound, 14-Deoxy-11,12-didehydroandrographolide, and predicted spectroscopic characteristics of its 3,19-disuccinate ester. It also includes detailed experimental protocols and relevant biological pathway information to support further research and development.

Spectroscopic Data

The spectroscopic data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is presented below. The data for the parent compound is based on published literature, while the data for the disuccinate derivative is predicted based on the known effects of succinylation on NMR and mass spectra.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of organic molecules. The predicted shifts for the disuccinate derivative account for the esterification at the C-3 and C-19 positions.

Table 1: ¹³C NMR Spectral Data

| Carbon No. | 14-Deoxy-11,12-didehydroandrographolide (in CD₃OD, δ ppm)[1] | Predicted 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (δ ppm) |

| 1 | 38.11 | ~38.0 |

| 2 | 27.48 | ~27.0 |

| 3 | 79.80 | ~81.0 (downfield shift due to esterification) |

| 4 | 42.37 | ~42.0 |

| 5 | 54.41 | ~54.0 |

| 6 | 23.03 | ~23.0 |

| 7 | 36.36 | ~36.0 |

| 8 | 148.71 | ~148.0 |

| 9 | 61.43 | ~61.0 |

| 10 | 38.24 | ~38.0 |

| 11 | 135.08 | ~135.0 |

| 12 | 121.11 | ~121.0 |

| 13 | 126.20 | ~126.0 |

| 14 | 145.30 | ~145.0 |

| 15 | 70.17 | ~70.0 |

| 16 | 173.41 | ~173.0 |

| 17 | 107.70 | ~108.0 |

| 18 | 21.94 | ~22.0 |

| 19 | 63.62 | ~65.0 (downfield shift due to esterification) |

| 20 | 14.88 | ~15.0 |

| Succinate C=O | - | ~172.0 (ester) |

| Succinate C=O | - | ~174.0 (acid) |

| Succinate CH₂ | - | ~29.0 |

| Succinate CH₂ | - | ~29.0 |

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 2: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |

| 14-Deoxy-11,12-didehydroandrographolide | C₂₀H₂₈O₄ | 332.43[2] | 333[1] |

| 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (Predicted) | C₂₈H₃₆O₁₀ | 532.58 | ~533 |

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Parent Compound (cm⁻¹) | Predicted Disuccinate Derivative (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) | Reduced intensity or absent |

| C-H (alkane) | ~2930 | ~2930 |

| C=O (γ-lactone) | ~1750 | ~1750 |

| C=C (alkene) | ~1640 | ~1640 |

| C=O (ester) | - | ~1735 |

| C=O (carboxylic acid) | - | ~1710 |

| O-H (carboxylic acid) | - | ~3300-2500 (broad) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.

2.1. Synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

The synthesis of the title compound can be achieved by esterification of the hydroxyl groups at the C-3 and C-19 positions of 14-Deoxy-11,12-didehydroandrographolide with succinic anhydride.

-

Materials : 14-Deoxy-11,12-didehydroandrographolide, succinic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).

-

Procedure :

-

Dissolve 14-Deoxy-11,12-didehydroandrographolide in the chosen solvent.

-

Add an excess of succinic anhydride and the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with a dilute acid solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product using column chromatography on silica gel.

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC).

-

Data Acquisition :

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required.

-

2D NMR experiments are run with standard pulse programs.

-

-

Data Processing : The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.3. Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used for natural products.[3]

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive information.

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation data for structural elucidation.[4]

-

-

Data Analysis : The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments, which is used to deduce the elemental composition.

2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Solid Samples : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5][6]

-

Solution : Alternatively, the sample can be dissolved in a suitable solvent (that does not have interfering absorptions in the regions of interest) and analyzed in a liquid cell.

-

-

Instrumentation : An FTIR spectrometer is used to record the infrared spectrum.

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or the solvent) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis : The positions and shapes of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.[7]

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate.

Caption: Synthesis and characterization workflow for the target compound.

3.2. Signaling Pathway

Andrographolide and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[8][9][10][11] The following diagram illustrates a simplified representation of this pathway.

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 14-Deoxy-11,12-didehydroandrographolide phyproof Reference Substance 42895-58-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 9. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]

- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a semi-synthetic derivative of 14-deoxy-11,12-didehydroandrographolide, a diterpenoid lactone extracted from the plant Andrographis paniculata. The parent compound and its derivatives have garnered significant interest in the scientific community for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The addition of succinate esters at the 3 and 19 positions is a strategic modification aimed at improving the aqueous solubility of the parent molecule, a common challenge in the development of andrographolide-based therapeutics. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate, along with detailed experimental protocols and an exploration of its relevant biological signaling pathways.

Physicochemical Properties

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability. The disuccinate esterification of 14-deoxy-11,12-didehydroandrographolide is intended to enhance its solubility in aqueous media.

Table 1: Qualitative Solubility of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

| Solvent/Medium | Solubility | Reference |

| Ethanol | Slightly Soluble | [1] |

| Chloroform | Insoluble | [1] |

| 1% Sodium Bicarbonate Solution | Soluble | [1] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for its formulation, storage, and therapeutic efficacy. Andrographolide and its derivatives are known to be susceptible to degradation under certain conditions.

Table 2: General Stability Characteristics of Andrographolide and its Derivatives

| Condition | Stability | Degradation Products (for Andrographolide) | Reference |

| pH | Most stable at pH 3-5; Unstable in alkaline conditions. | Isoandrographolide, 8,9-didehydroandrographolide (acidic); 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide (basic) | [2][3] |

| Temperature | More stable at lower temperatures. | Decomposition follows second-order kinetics under heat-accelerated conditions. | [2][3] |

| Light | Susceptible to photolytic degradation. | Not specified | [4] |

| Oxidation | Susceptible to oxidative degradation. | Not specified | [4] |

Note: Specific stability data for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is limited. The information provided is based on the general stability of the parent andrographolide molecule. Forced degradation studies are necessary to determine the specific degradation pathways and products for the disuccinate derivative.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate in various solvents.

Materials:

-

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline at various pH values)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of the compound to a series of vials containing a known volume of the respective solvents.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the degradation of the compound under various stress conditions.

Objective: To evaluate the stability of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate under forced degradation conditions.

Materials:

-

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a C18 column and a photodiode array (PDA) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the compound solution to UV light in a photostability chamber.

-

Analysis: Analyze all the stressed samples, along with an unstressed control, using a validated HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage degradation of the compound under each stress condition.

Figure 2: Forced Degradation Experimental Workflow.

Biological Signaling Pathways

The biological activities of andrographolide and its derivatives are often attributed to their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. The parent compound, 14-deoxy-11,12-didehydroandrographolide, has been shown to inhibit the activation of NF-κB. This inhibition is a likely mechanism for its anti-inflammatory effects.

Figure 3: Inhibition of the NF-κB Signaling Pathway.

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Several studies have indicated that andrographolide derivatives can induce apoptosis in cancer cells through the induction of endoplasmic reticulum (ER) stress. ER stress occurs when misfolded proteins accumulate in the ER, triggering a cellular response that can lead to programmed cell death.

Figure 4: ER Stress-Induced Apoptosis Pathway.

Conclusion

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate represents a promising modification of a potent natural product, aimed at overcoming the solubility challenges that have hindered the clinical development of andrographolide-based therapies. While qualitative data suggests improved solubility in aqueous base, a comprehensive quantitative understanding of its solubility and stability profile is essential for its advancement as a drug candidate. The experimental protocols provided in this guide offer a framework for researchers to generate this critical data. Furthermore, the elucidation of its activity through key signaling pathways, such as NF-κB and ER stress-induced apoptosis, provides a strong rationale for its continued investigation in inflammatory diseases and cancer. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

Natural Sources of Andrographolide for Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine.[1][2] With its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, andrographolide is a molecule of significant interest for drug development and chemical synthesis programs.[1][3] This technical guide provides a comprehensive overview of the natural sources of andrographolide, focusing on its biosynthesis, extraction, purification, and quantification. Detailed experimental protocols and quantitative data are presented to aid researchers in obtaining high-purity andrographolide for further synthetic applications.

Primary Natural Source: Andrographis paniculata

The primary and most commercially viable natural source of andrographolide is the herbaceous plant Andrographis paniculata, belonging to the Acanthaceae family.[4] Native to Southeast Asian countries such as India and Sri Lanka, it is now cultivated widely across Asia.[1] Andrographolide is present in various parts of the plant, with the highest concentrations typically found in the leaves.[5]

The andrographolide content in A. paniculata can vary significantly based on geographical location, cultivation conditions, and harvesting time.[6] This variability underscores the importance of standardized extraction and quantification methods for obtaining consistent yields of the target compound.

Quantitative Analysis of Andrographolide Content

| Plant Part | Andrographolide Content (% dry weight) | Reference(s) |

| Leaves | 0.054 - 4.686% | [5] |

| Flowering Tops | 1.955% | [5] |

| Stem | 0.533% | [5] |

| Roots | 0.054% | [5] |

| Whole Plant (Aerial Parts) | 1.38 - 3.12% | [7] |

| Methanolic Extract (Leaves) | 14.47% | [8] |

Biosynthesis of Andrographolide

Understanding the biosynthetic pathway of andrographolide is crucial for developing strategies to enhance its production, either in its natural host or through synthetic biology approaches. Andrographolide is a diterpenoid, and its biosynthesis originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9]

Studies have shown that both the mevalonic acid (MVA) pathway, occurring in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids, contribute to the pool of IPP and DMAPP for andrographolide synthesis.[10][11] However, the MEP pathway is considered the major contributor.[10][12]

Regulation of Andrographolide Biosynthesis

The production of andrographolide is regulated by various signaling pathways, often triggered by external stimuli known as elicitors. Phytohormones such as jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic acid (SA) have been shown to significantly influence andrographolide biosynthesis.[9][13]

Particularly, the jasmonate signaling pathway is a key regulator. Treatment with MeJA has been demonstrated to enhance andrographolide accumulation by upregulating the expression of genes involved in both the MVA and MEP pathways.[9][14]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of andrographolide from A. paniculata.

General Experimental Workflow

The overall process for obtaining pure andrographolide for synthesis involves several key stages, from raw material preparation to final purification and analysis.

Extraction of Andrographolide

Several methods can be employed for the extraction of andrographolide from the powdered plant material. The choice of solvent and method can influence the yield and purity of the crude extract.

Method 1: Cold Maceration [13][15]